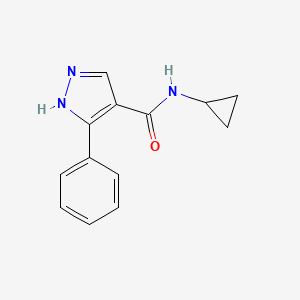![molecular formula C14H17N3O B7470834 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one, also known as DMXAA, is a small molecule with promising anti-tumor activity. It was first isolated from the New Zealand marine sponge, Hymeniacidon sp., and has been studied for its potential use in cancer treatment.
Mechanism of Action
The exact mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one is not fully understood. It is believed that this compound activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. These cytokines then activate immune cells, such as T cells and natural killer cells, to attack the tumor cells. This compound has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a key factor in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It induces tumor necrosis and inhibits angiogenesis, leading to a reduction in tumor growth. This compound also activates the immune system, leading to an increase in cytokine production and immune cell infiltration in the tumor microenvironment. In addition, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of other inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one is its potent anti-tumor activity. It has been shown to be effective against a variety of tumor types, including melanoma, lung cancer, and colon cancer. This compound also activates the immune system, which may enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may affect its bioavailability and efficacy. This compound also has a short half-life, which may limit its use in clinical settings.
Future Directions
There are several future directions for 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one research. One area of interest is the development of more effective formulations of this compound, such as liposomal or nanoparticle formulations, to improve its solubility and bioavailability. Another area of interest is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its anti-tumor activity. Additionally, the use of this compound in combination with immunotherapy, such as checkpoint inhibitors, may enhance the immune response and improve patient outcomes. Finally, further studies are needed to understand the mechanism of action of this compound and identify biomarkers that can predict patient response to treatment.
Synthesis Methods
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of imidazoles, which are then reacted with other reagents to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as solvent, temperature, and reaction time.
Scientific Research Applications
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one has been extensively studied for its anti-tumor activity. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes for tumor growth and survival. This compound has also been found to activate the immune system, leading to an increase in cytokine production and immune cell infiltration in the tumor microenvironment.
Properties
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(2)9-13(18)17-8-7-16-12-6-4-3-5-11(12)15-14(16)17/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAMDWWOXFBIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)


![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)


![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)


![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)
